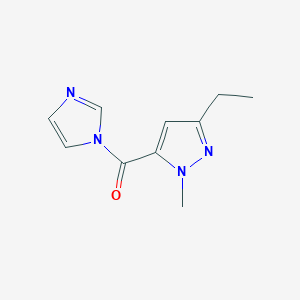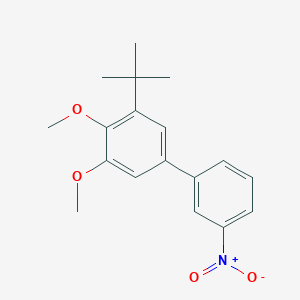
3-tert-Butyl-4,5-dimethoxy-3'-nitro-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-tert-Butyl-4,5-dimethoxy-3’-nitro-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of tert-butyl, dimethoxy, and nitro functional groups attached to a biphenyl core. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butyl-4,5-dimethoxy-3’-nitro-1,1’-biphenyl typically involves a multi-step process. One common method includes the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.
Introduction of Functional Groups: The tert-butyl, dimethoxy, and nitro groups are introduced through various substitution reactions.
Industrial Production Methods
Industrial production of 3-tert-Butyl-4,5-dimethoxy-3’-nitro-1,1’-biphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-tert-Butyl-4,5-dimethoxy-3’-nitro-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, amines) are used in substitution reactions.
Major Products Formed
Oxidation: Oxidation can lead to the formation of quinones or other oxygenated derivatives.
Reduction: Reduction of the nitro group results in the formation of an amine derivative.
Substitution: Substitution reactions can yield a variety of products depending on the nature of the substituents introduced.
Aplicaciones Científicas De Investigación
3-tert-Butyl-4,5-dimethoxy-3’-nitro-1,1’-biphenyl has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-tert-Butyl-4,5-dimethoxy-3’-nitro-1,1’-biphenyl depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways . The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components .
Comparación Con Compuestos Similares
Similar Compounds
3-tert-Butyl-4,5-dimethoxy-1,1’-biphenyl:
3-tert-Butyl-4,5-dimethoxy-3’-amino-1,1’-biphenyl: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.
3-tert-Butyl-4,5-dimethoxy-3’-chloro-1,1’-biphenyl:
Uniqueness
The presence of the nitro group in 3-tert-Butyl-4,5-dimethoxy-3’-nitro-1,1’-biphenyl imparts unique chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
923277-40-1 |
|---|---|
Fórmula molecular |
C18H21NO4 |
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
1-tert-butyl-2,3-dimethoxy-5-(3-nitrophenyl)benzene |
InChI |
InChI=1S/C18H21NO4/c1-18(2,3)15-10-13(11-16(22-4)17(15)23-5)12-7-6-8-14(9-12)19(20)21/h6-11H,1-5H3 |
Clave InChI |
KYHPXGKQZDQREP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C(=CC(=C1)C2=CC(=CC=C2)[N+](=O)[O-])OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


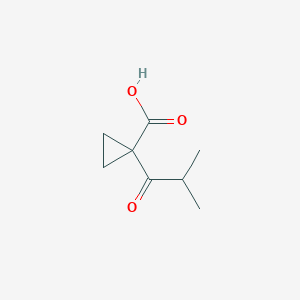
![1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-(2-phenylethyl)piperazine](/img/structure/B14202554.png)
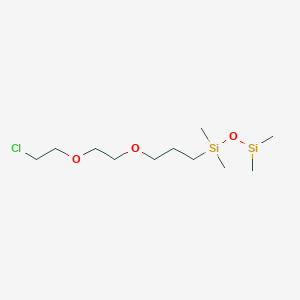
![Methanone, (3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl-](/img/structure/B14202562.png)

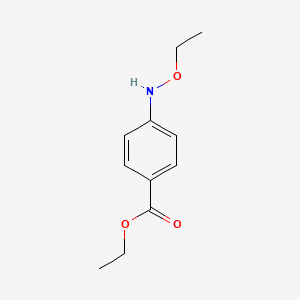
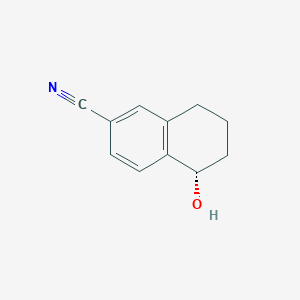
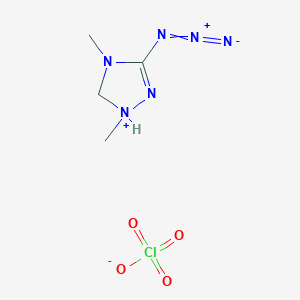
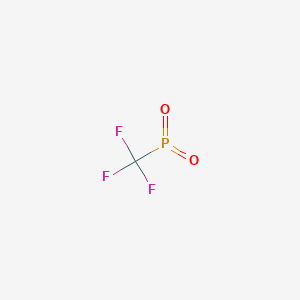
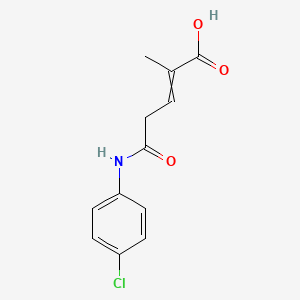
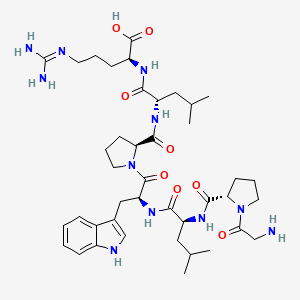
![(4-Hydroxyphenyl)[3-methoxy-2-(methoxymethoxy)phenyl]methanone](/img/structure/B14202599.png)
![3-Pyridinecarboxylic acid, 2-[4-(1,1-dimethylethyl)phenoxy]-6-methyl-](/img/structure/B14202605.png)
